molecular formula C17H26S B14181596 {[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene CAS No. 852988-98-8

{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene

Katalognummer: B14181596
CAS-Nummer: 852988-98-8
Molekulargewicht: 262.5 g/mol
InChI-Schlüssel: OGZBVBFBOIGITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene is an organic compound characterized by a unique structure that includes a benzene ring attached to a sulfanyl group, which is further connected to a 2,2,6,6-tetramethylcyclohexylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexylmethyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,2,6,6-Tetramethylcyclohexylmethyl chloride+ThiophenolNaOH, Reflux[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanylbenzene\text{2,2,6,6-Tetramethylcyclohexylmethyl chloride} + \text{Thiophenol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2,2,6,6-Tetramethylcyclohexylmethyl chloride+ThiophenolNaOH, Reflux​[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanylbenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene is unique due to its specific structural features, such as the presence of the 2,2,6,6-tetramethylcyclohexylmethyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

852988-98-8

Molekularformel

C17H26S

Molekulargewicht

262.5 g/mol

IUPAC-Name

(2,2,6,6-tetramethylcyclohexyl)methylsulfanylbenzene

InChI

InChI=1S/C17H26S/c1-16(2)11-8-12-17(3,4)15(16)13-18-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3

InChI-Schlüssel

OGZBVBFBOIGITR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1CSC2=CC=CC=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.